Acepromazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

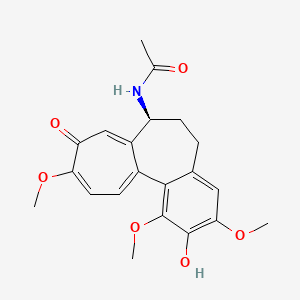

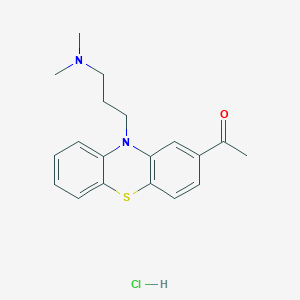

Acepromazine is a phenothiazine derivative psychotropic drug. It has actions at all levels of the central nervous system, primarily at subcortical levels, as well as on multiple organ systems . It has strong antiadrenergic and weaker peripheral anticholinergic activity .

Synthesis Analysis

The synthesis of Acepromazine has been studied in several animal species, including dogs and equines . In the urine of horses, acepromazine and its metabolites can be detected for up to 48 hours post intravenous injection .Molecular Structure Analysis

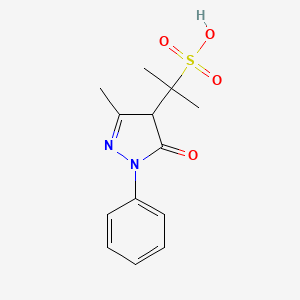

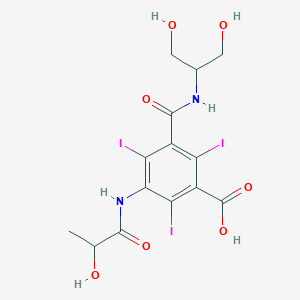

The molecular formula of Acepromazine hydrochloride is C19H23ClN2OS . It is a member of the class of phenothiazines that is 10H-phenothiazine substituted by an acetyl group at position 2 and a 3- (dimethylamino)propyl group at position 10 .Physical And Chemical Properties Analysis

The molecular weight of Acepromazine hydrochloride is 362.9 g/mol . The hydrogen bond donor count is 1, and the hydrogen bond acceptor count is 4 . The rotatable bond count is 5 . The exact mass is 362.1219622 g/mol .Applications De Recherche Scientifique

Prevention of Vomiting Induced by Opioids in Dogs : Acepromazine, when administered 15 minutes before opioid administration, significantly lowers the incidence of opioid-induced vomiting in dogs (Valverde et al., 2003).

Effects on Intraocular Pressure and Pupil Size in Dogs : Intramuscular administration of acepromazine in combination with hydromorphone does not significantly alter intraocular pressure but causes significant miosis (pupil constriction) in dogs (Stephan et al., 2003).

Pharmacokinetics and Pharmacodynamics in Horses : Studying the serum and urine concentrations, as well as the pharmacodynamics of acepromazine following different routes of administration in horses, has revealed insights into its metabolic pathways (Knych et al., 2018).

Effects on Blood Flow in Horses' Hooves : Acepromazine maleate does not have a significant effect on laminar microcirculatory blood flow in healthy horses, questioning its efficacy in treating laminitis (Adair et al., 1997).

Use in Anesthesia of Rhesus Monkeys : A combination of acepromazine maleate and ketamine hydrochloride has been effectively used for inducing anesthesia in rhesus monkeys, suitable for minor surgical procedures (Connolly & Quimby, 1978).

Use in Dogs with Seizure History : Acepromazine has been used in dogs with a history of seizures, showing no clinical evidence that its administration is associated with increased seizure activity (Garner et al., 2004).

Stress Reduction in Transported Roe Deer : Acepromazine effectively reduces stress responses in roe deer during transport, as evidenced by various clinical, hematological, and biochemical indicators (Montané et al., 2002).

Liver Size Changes in Dogs : Acepromazine causes an increase in liver size and volume in dogs, as determined by quantitative radiography (Lopes et al., 2011).

Forensic Perspective in Racehorses : The metabolite of acepromazine, 2-(1-hydroxyethyl)promazine sulphoxide (HEPS), serves as a forensic marker for detecting the use of acepromazine in racehorses (Schneiders et al., 2012).

Assessment of Lameness in Horses : Low doses of acepromazine can aid in lameness diagnosis in horses without significantly affecting coordination variables (López-Sanromán et al., 2015).

Safety And Hazards

Acepromazine is a phenothiazine that is used exclusively in veterinary medicine for multiple purposes. Human overdoses are rarely reported and toxicokinetic data has never been reported . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Acepromazine is the most commonly used phenothiazine derivative in veterinary medicine, used extensively to sedate horses and dogs . It depresses heart activity either through inhibition of the CNS or by direct action on the heart muscles, potentially leading to compensatory tachycardia . Future research may focus on its use in other animals and potential applications in human medicine.

Propriétés

IUPAC Name |

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2OS.ClH/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODNMIMTVRACLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acepromazine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.